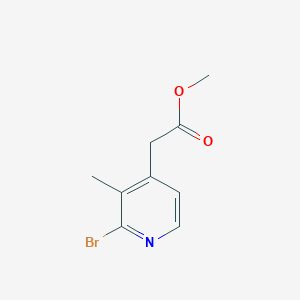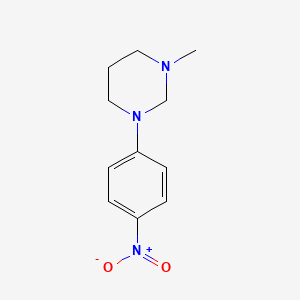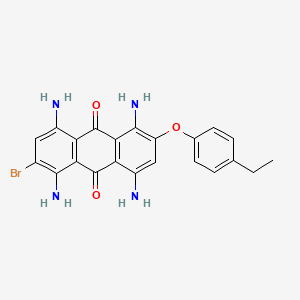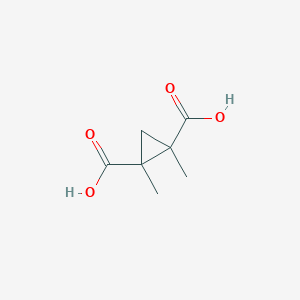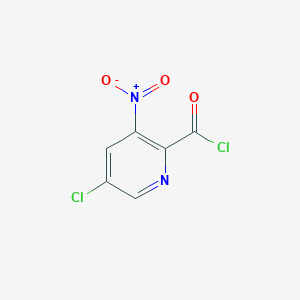
5-Chloro-3-nitropicolinoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-nitropicolinoylchloride is an organic compound that belongs to the class of chlorinated nitropyridines It is characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 3rd position on the pyridine ring, along with a picolinoyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitropicolinoylchloride typically involves the chlorination and nitration of picolinic acid derivatives. One common method starts with the chlorination of 3-nitropyridine to introduce the chlorine atom at the 5th position. This is followed by the conversion of the resulting 5-chloro-3-nitropyridine to its picolinoyl chloride derivative through a reaction with thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The chlorination step is often carried out using chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2). The nitration step can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to avoid over-nitration .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-nitropicolinoylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) with hydrogen gas.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: 5-Chloro-3-aminopyridine derivatives.
Hydrolysis: 5-Chloro-3-nitropicolinic acid.
Aplicaciones Científicas De Investigación
5-Chloro-3-nitropicolinoylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Agrochemicals: Utilized in the synthesis of herbicides and pesticides due to its bioactive properties
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-nitropicolinoylchloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and picolinoyl chloride group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-nitropyridine
- 5-Chloro-2-nitropyridine
- 3-Nitropicolinoylchloride
Uniqueness
5-Chloro-3-nitropicolinoylchloride is unique due to the specific positioning of the chlorine and nitro groups on the pyridine ring, which imparts distinct reactivity and biological activity compared to other similar compounds. Its combination of functional groups makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C6H2Cl2N2O3 |
|---|---|
Peso molecular |
220.99 g/mol |
Nombre IUPAC |
5-chloro-3-nitropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O3/c7-3-1-4(10(12)13)5(6(8)11)9-2-3/h1-2H |
Clave InChI |
PVVOUDKKJJQVGD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



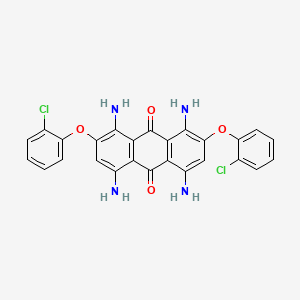




![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)


